Bromo(dihexyl)alumane
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Overview
Description
Bromo(dihexyl)alumane is a chemical compound that belongs to the class of organoaluminum compounds. These compounds are characterized by the presence of aluminum atoms bonded to organic groups. This compound is particularly interesting due to its unique structure and reactivity, making it a valuable compound in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromo(dihexyl)alumane can be synthesized through several methods. One common approach involves the reaction of dihexylaluminum hydride with bromine. This reaction typically takes place under controlled conditions to ensure the desired product is obtained. The reaction can be represented as follows:
(C6H13)2AlH+Br2→(C6H13)2AlBr+HBr
Another method involves the use of dihexylaluminum chloride and lithium bromide. This reaction proceeds via a halogen exchange mechanism, resulting in the formation of this compound and lithium chloride:
(C6H13)2AlCl+LiBr→(C6H13)2AlBr+LiCl
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the aforementioned methods. The reactions are carried out in specialized reactors designed to handle the reactive nature of the compounds involved. The process is optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bromo(dihexyl)alumane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can act as a reducing agent in certain chemical processes.
Complex Formation: this compound can form complexes with other molecules, which can alter its reactivity and properties.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, amines, and thiols.
Reducing Agents: In reduction reactions, this compound can be used in conjunction with other reducing agents to achieve the desired transformation.
Solvents: Typical solvents for these reactions include non-polar solvents such as hexane and toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organoaluminum compounds with different functional groups.
Scientific Research Applications
Bromo(dihexyl)alumane has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydroalumination.
Material Science: The compound is utilized in the synthesis of advanced materials with unique properties.
Medicinal Chemistry: Research is ongoing to explore its potential in drug development and delivery systems.
Biological Studies:
Mechanism of Action
The mechanism of action of bromo(dihexyl)alumane involves its ability to form complexes with other molecules. This complex formation can alter the reactivity and properties of the compound, enabling it to participate in various chemical processes. The aluminum center in this compound can coordinate with different ligands, facilitating a range of reactions.
Comparison with Similar Compounds
Similar Compounds
Dihexylaluminum Hydride: Similar in structure but lacks the bromine atom.
Dihexylaluminum Chloride: Contains a chlorine atom instead of bromine.
Triethylaluminum: Another organoaluminum compound with different alkyl groups.
Uniqueness
Bromo(dihexyl)alumane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in specific chemical processes where bromine’s reactivity is advantageous.
Properties
CAS No. |
5146-87-2 |
---|---|
Molecular Formula |
C12H26AlBr |
Molecular Weight |
277.22 g/mol |
IUPAC Name |
bromo(dihexyl)alumane |
InChI |
InChI=1S/2C6H13.Al.BrH/c2*1-3-5-6-4-2;;/h2*1,3-6H2,2H3;;1H/q;;+1;/p-1 |
InChI Key |
WPDDDIRYULGNPX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC[Al](CCCCCC)Br |
Origin of Product |
United States |
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